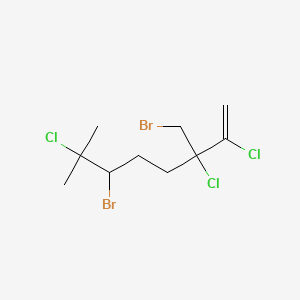
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene is a halogenated organic compound with the molecular formula C10H15Br2Cl3 This compound is characterized by the presence of multiple halogen atoms, including bromine and chlorine, attached to an octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene typically involves the halogenation of an appropriate precursor. One common method is the bromination of 3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, under controlled temperature conditions to ensure selective bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.
Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents like carbon tetrachloride or chloroform.
Major Products Formed
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of alkenes with varying degrees of unsaturation.
Addition: Formation of dihalogenated or halohydrin products.
Wissenschaftliche Forschungsanwendungen
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its multiple halogen atoms make it a versatile intermediate in organic synthesis.
Biology: Potential use in the study of halogenated compounds’ effects on biological systems. It can be used to investigate the interactions of halogenated compounds with enzymes and other biomolecules.
Medicine: Research into its potential as a precursor for the synthesis of pharmaceutical compounds. Halogenated compounds often exhibit interesting biological activities.
Industry: Used in the production of specialty chemicals and materials. Its unique structure can impart desirable properties to polymers and other materials.
Wirkmechanismus
The mechanism of action of 6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene in chemical reactions involves the reactivity of its halogen atoms and the double bond in the octene backbone. The bromine atoms can participate in nucleophilic substitution or elimination reactions, while the double bond can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1-(2-nitrophenyl)propan-1-ol: Another halogenated compound with a similar structure but different functional groups.
6-Bromo-3-formylchromone: A compound with a bromine atom and a formyl group, used in different chemical reactions.
3-(Bromoacetyl)coumarin: A brominated coumarin derivative with applications in organic synthesis and medicinal chemistry.
Uniqueness
6-Bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene is unique due to its combination of multiple halogen atoms and a double bond in the octene backbone. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions. Its structure also allows for the study of halogenated compounds’ effects in various scientific fields.
Eigenschaften
CAS-Nummer |
58086-84-3 |
|---|---|
Molekularformel |
C10H15Br2Cl3 |
Molekulargewicht |
401.4 g/mol |
IUPAC-Name |
6-bromo-3-(bromomethyl)-2,3,7-trichloro-7-methyloct-1-ene |
InChI |
InChI=1S/C10H15Br2Cl3/c1-7(13)10(15,6-11)5-4-8(12)9(2,3)14/h8H,1,4-6H2,2-3H3 |
InChI-Schlüssel |
OVLCIYBVQSJPKK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(CCC(CBr)(C(=C)Cl)Cl)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


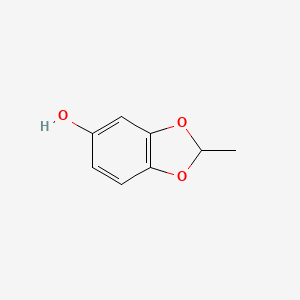
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)
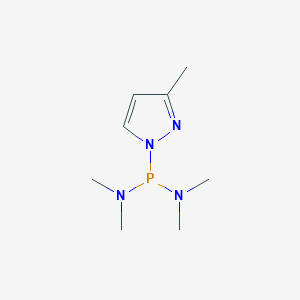
![(1S,5R)-1-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13816881.png)
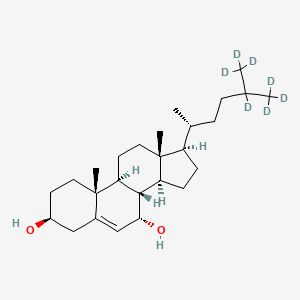


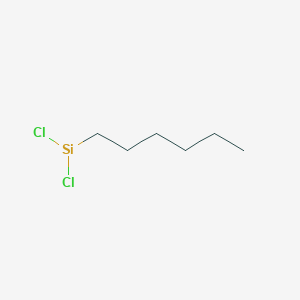

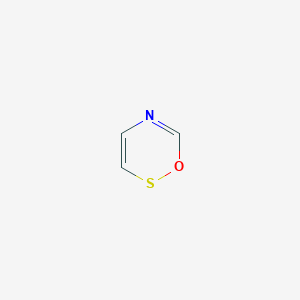
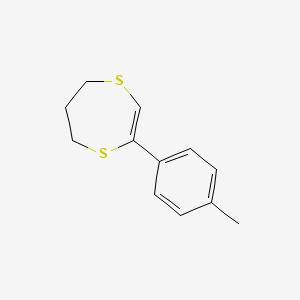

![(5Z,9Z)-3,6,10-trimethyl-7,8,11,11a-tetrahydro-4H-cyclodeca[b]furan-2-one](/img/structure/B13816927.png)

